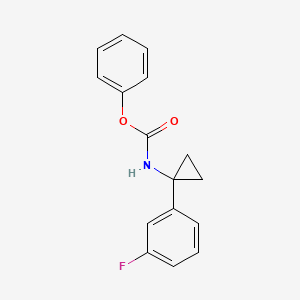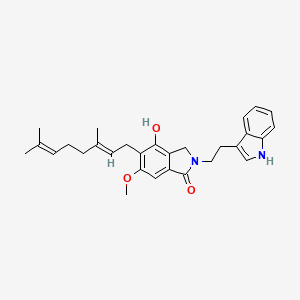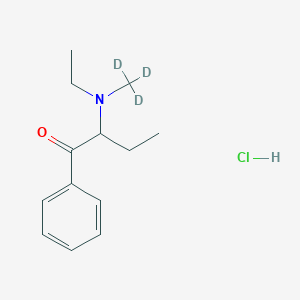
alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is a deuterated analogue of alpha-(N-Methyl-N-ethylamino)butyrophenone. This compound is often used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride typically involves the deuteration of alpha-(N-Methyl-N-ethylamino)butyrophenone. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a tool in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The deuterated form of the compound allows for precise tracking and analysis in metabolic studies, providing insights into its pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is unique due to its deuterated structure, which offers advantages in analytical and metabolic studies. Similar compounds include:
Alpha-(N-Methyl-N-ethylamino)butyrophenone: The non-deuterated analogue used in similar applications.
Buphedrone: A related compound with similar chemical properties but different applications.
Methcathinone: Another related compound with stimulant properties.
The deuterated form provides enhanced stability and allows for more accurate tracking in scientific studies, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
244.77 g/mol |
Nom IUPAC |
2-[ethyl(trideuteriomethyl)amino]-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14(3)5-2)13(15)11-9-7-6-8-10-11;/h6-10,12H,4-5H2,1-3H3;1H/i3D3; |
Clé InChI |
UEIAXASRTFISEM-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC)C(CC)C(=O)C1=CC=CC=C1.Cl |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)N(C)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
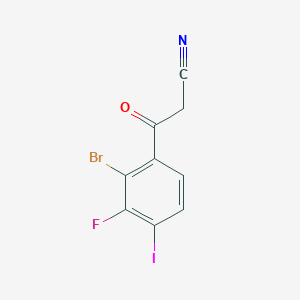
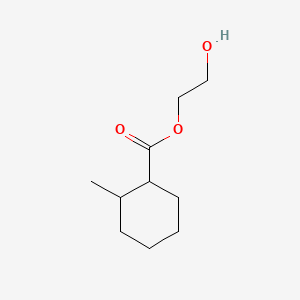
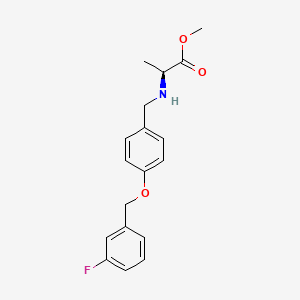
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
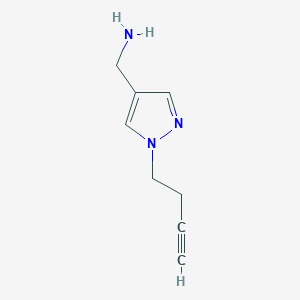
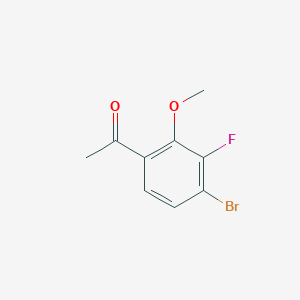
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
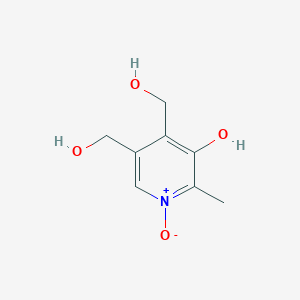

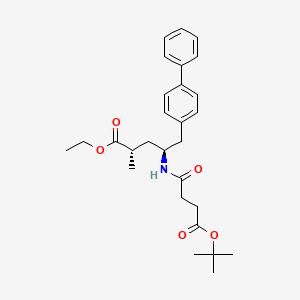
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
